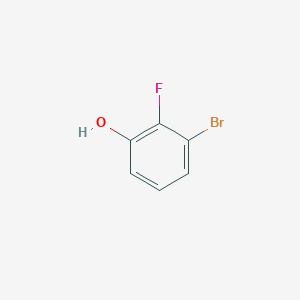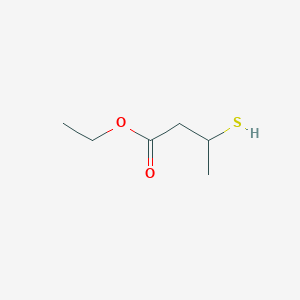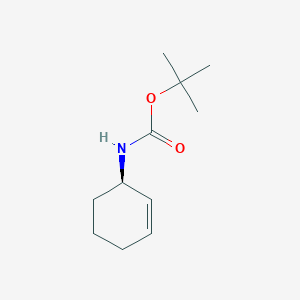
3-Bromo-2-fluorophenol
Übersicht
Beschreibung
3-Bromo-2-fluorophenol is a chemical compound with the molecular formula C6H4BrFO . It has an average mass of 190.998 Da and a monoisotopic mass of 189.942947 Da .
Synthesis Analysis
The synthesis of phenols like 3-Bromo-2-fluorophenol can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluorophenol consists of a phenol group with bromine and fluorine substituents . The exact mass is 189.942947 Da .Physical And Chemical Properties Analysis
3-Bromo-2-fluorophenol has a molecular weight of 191 . It is an off-white to pale-yellow to yellow-brown solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 207.4±20.0 °C at 760 mmHg, and a flash point of 79.2±21.8 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Laboratory Research
3-Bromo-2-fluorophenol serves as a valuable chemical intermediate in organic synthesis. Researchers commonly employ it to create more complex molecules. Its unique combination of bromine and fluorine atoms allows for diverse reactions, making it a versatile building block for designing novel compounds .
Monofluorophenol Preparation
This compound can be utilized to prepare monofluorophenol derivatives. By selectively modifying the phenolic hydroxyl group, researchers can synthesize specific monofluorinated phenols for further investigations or applications .
Pharmaceutical Research
In drug discovery and development, 3-Bromo-2-fluorophenol may play a role. Researchers explore its potential as a scaffold for designing new pharmaceutical agents. By incorporating this compound into drug candidates, they can assess its impact on biological activity, solubility, and pharmacokinetics .
Materials Science and Surface Modification
Surface functionalization is crucial in materials science. Researchers can use 3-Bromo-2-fluorophenol to modify surfaces, such as attaching it to polymers, nanoparticles, or other materials. This modification can enhance properties like hydrophobicity, adhesion, or reactivity .
Fluorine-Containing Agrochemicals
Given its fluorine content, this compound might find applications in agrochemical research. Scientists explore its potential as a precursor for designing novel pesticides, herbicides, or fungicides. Incorporating fluorine atoms can alter the bioavailability and environmental impact of these compounds .
Analytical Chemistry
Researchers in analytical chemistry may use 3-Bromo-2-fluorophenol as a reference standard or internal standard. Its well-defined properties allow for accurate calibration in various analytical techniques, such as gas chromatography (GC) or liquid chromatography (LC) .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-2-fluorophenol is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known to be harmful by inhalation, in contact with skin, and if swallowed . This suggests that it may interact with its targets in a manner that disrupts normal cellular function, leading to harmful effects.
Biochemical Pathways
Given its primary target is the respiratory system , it may influence pathways related to respiratory function and cellular respiration
Pharmacokinetics
Its physical and chemical properties such as density, boiling point, and molecular weight can influence its pharmacokinetic profile. For instance, its boiling point of 207.4±20.0 °C at 760 mmHg may affect its absorption and distribution in the body.
Result of Action
It is known to be harmful by inhalation, in contact with skin, and if swallowed . This suggests that it may cause cellular damage or disruption, leading to harmful effects.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-fluorophenol can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place and stored in closed vessels . It is also recommended to use only in a chemical fume hood , indicating that its action and stability may be affected by exposure to air and light.
Eigenschaften
IUPAC Name |
3-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFCUMYQXLFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorophenol | |
CAS RN |
156682-53-0 | |
| Record name | 3-Bromo-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)






methanone](/img/structure/B134181.png)


